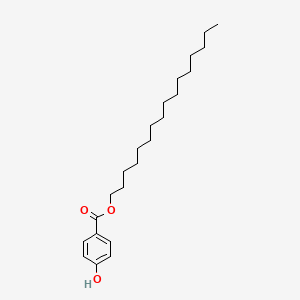
4-Hydroxybenzoic acid hexadecyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxybenzoic acid hexadecyl ester, also known as hexadecyl 4-hydroxybenzoate, is an organic compound formed by the reaction of hydroxybenzoic acid and hexadecanol . It has a chemical formula of C22H36O3 and appears as a white solid . This compound is widely used in daily life as a sunscreen and antioxidant .
Synthesis Analysis
The synthesis of hexadecyl 4-hydroxybenzoate is usually carried out by esterification of benzoic acid and cetyl alcohol . First, benzoic acid is reacted by heating with an appropriate acid catalyst to form the benzoate ester, which is then reacted with cetyl alcohol to form the hexadecyl 4-hydroxybenzoate .Chemical Reactions Analysis
The primary chemical reaction involving 4-Hydroxybenzoic acid hexadecyl ester is its formation through the esterification of benzoic acid and cetyl alcohol . Additionally, 4-Hydroxybenzoic acid, the parent compound of this ester, is known to undergo esterification reactions with various alcohols .Physical And Chemical Properties Analysis
4-Hydroxybenzoic acid hexadecyl ester is a white solid . The parent compound, 4-Hydroxybenzoic acid, is a white crystalline solid that is slightly soluble in water and chloroform but more soluble in polar organic solvents such as alcohols and acetone .Safety And Hazards
Hexadecyl 4-hydroxybenzoate is considered a relatively safe compound, but appropriate use and handling methods should still be followed . When in use, one should avoid inhalation of dust or contact with skin and eyes . More detailed safety data for the parent compound, 4-Hydroxybenzoic acid, is available .
Orientations Futures
4-Hydroxybenzoic acid, the parent compound of 4-Hydroxybenzoic acid hexadecyl ester, is extensively used in food, pharmaceutical, and cosmetic industries, and therefore widely distributed in various environments . Bioremediation constitutes the most sustainable approach for the removal of 4-hydroxybenzoate and its derivatives (parabens) from polluted environments . Future research may focus on elucidating the catabolic pathways involved in the biodegradation of 4-hydroxybenzoate .
Propriétés
Numéro CAS |
71067-09-9 |
|---|---|
Nom du produit |
4-Hydroxybenzoic acid hexadecyl ester |
Formule moléculaire |
C23H38O3 |
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
hexadecyl 4-hydroxybenzoate |
InChI |
InChI=1S/C23H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-26-23(25)21-16-18-22(24)19-17-21/h16-19,24H,2-15,20H2,1H3 |
Clé InChI |
SJNCMISSTSMUFF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)O |
SMILES canonique |
CCCCCCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)O |
Autres numéros CAS |
71067-09-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl [(3-methylphenyl)amino]acetate](/img/structure/B1330508.png)

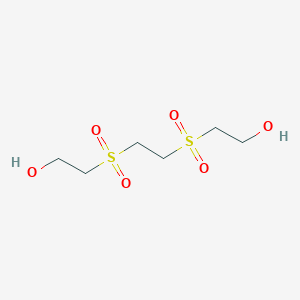
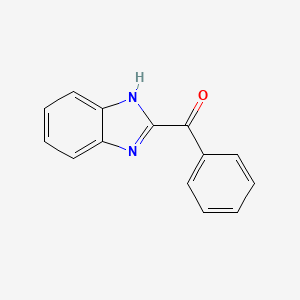

![Spiro[adamantane-2,2'-oxirane]](/img/structure/B1330519.png)
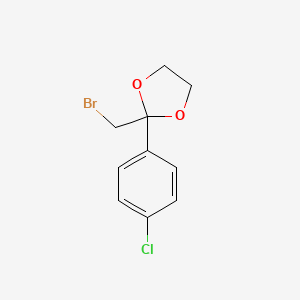
![Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1330522.png)
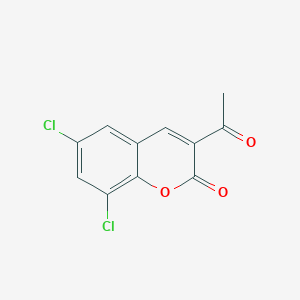
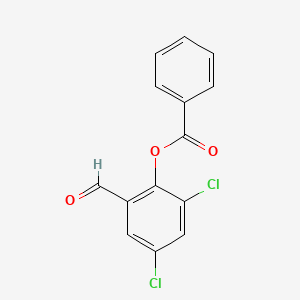
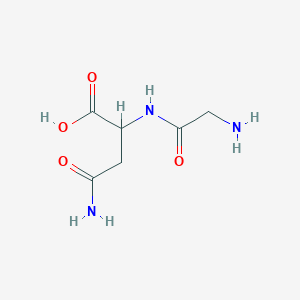
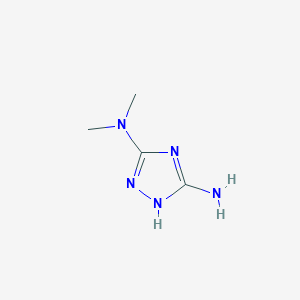

![2-[4-(Fluorosulfonyl)phenyl]acetic acid](/img/structure/B1330536.png)